1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring dual fluorophenyl substitutions: a 4-fluorophenyl group at position 1 and a 4-(2-fluorophenyl)piperazinyl moiety at position 2. This compound belongs to a class of molecules designed to modulate central nervous system (CNS) targets, leveraging the piperazine ring’s conformational flexibility and the fluorophenyl groups’ electronic effects for enhanced receptor binding and pharmacokinetic properties . Its molecular formula is C₂₀H₁₈F₂N₃O₂, with a calculated molecular weight of 370.38 g/mol.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c21-14-5-7-15(8-6-14)25-19(26)13-18(20(25)27)24-11-9-23(10-12-24)17-4-2-1-3-16(17)22/h1-8,18H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPFBBXHRUWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the fluorophenyl and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Dopamine Reuptake Inhibition
Research indicates that compounds related to piperazine derivatives exhibit significant activity as dopamine reuptake inhibitors (DRIs). These compounds can be used in treating conditions such as depression and schizophrenia. The structure of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione allows it to bind effectively to dopamine transporters, potentially leading to increased dopamine availability in synaptic clefts .
Antidepressant Activity
In studies assessing the antidepressant effects of piperazine derivatives, compounds similar to 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione have shown promising results in preclinical models. These findings suggest that the compound may modulate serotonin and norepinephrine levels, thus contributing to mood stabilization .
Cancer Therapeutics
The compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are implicated in cancer cell proliferation and resistance to chemotherapy. By inhibiting ENTs, this compound may enhance the efficacy of nucleoside analogs used in cancer treatment .
Antimicrobial Properties
Some studies have explored the antimicrobial potential of piperazine derivatives, with findings indicating that modifications to the piperazine ring can lead to enhanced antibacterial activity. This suggests a possible application for 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione in developing new antimicrobial agents .
Case Study 1: Dopamine Transporter Interaction
A study conducted on various piperazine analogs demonstrated that modifications at the fluorophenyl position significantly affected binding affinity at dopamine transporters. The results indicated that the introduction of fluorine atoms improved binding characteristics, making these compounds suitable candidates for further development as DRIs .
Case Study 2: ENTs Inhibition
Research focusing on ENTs revealed that specific analogs of piperazine derivatives could selectively inhibit ENT2 over ENT1. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatments. The compound's structure supports this selective inhibition due to its ability to interact with the transporter proteins effectively .
Data Tables
| Application | Mechanism | Potential Impact |
|---|---|---|
| Dopamine Reuptake Inhibition | Binds to dopamine transporters | Treatment for depression and schizophrenia |
| Antidepressant Activity | Modulates serotonin and norepinephrine levels | Mood stabilization |
| Cancer Therapeutics | Inhibits equilibrative nucleoside transporters | Enhances efficacy of chemotherapy |
| Antimicrobial Properties | Alters bacterial growth via piperazine modifications | Development of new antimicrobial agents |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Fluorophenyl vs. Chlorophenyl/Methoxy Groups
Piperazine Modifications
- The target’s unmodified piperazine ring (vs. sulfonyl in or indole-linked in ) allows for conformational flexibility , critical for engaging diverse CNS targets. Sulfonyl groups (e.g., ) increase molecular weight and polarity, reducing bioavailability.
Pharmacological Trends
- Chlorophenyl derivatives (e.g., ED₅₀ = 14.18 mg/kg ) show higher anticonvulsant potency than methoxy-substituted analogs, suggesting electron-withdrawing groups enhance activity. The target’s fluorophenyl groups may offer a balance between potency and metabolic stability.
- Piperazine-linked indole derivatives (e.g., 4f ) are untested for CNS activity but demonstrate high synthetic yields, suggesting utility as intermediates.
Biological Activity
1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, a compound with significant potential in pharmacology, is structurally characterized by a pyrrolidine core substituted with fluorophenyl and piperazine moieties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
1. Antidepressant Activity
Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
2. Antipsychotic Effects
The compound has shown potential as an antipsychotic agent. In vitro studies revealed that it acts as a dopamine D2 receptor antagonist, which is crucial for treating schizophrenia and other psychotic disorders .
3. Anti-Virulence Activity
A notable study highlighted the compound's ability to inhibit protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, interfering with critical signaling pathways in macrophages. This suggests its potential use in treating tuberculosis by reducing bacterial virulence .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is significantly influenced by its structural components:
| Structural Component | Impact on Activity |
|---|---|
| Fluorophenyl Groups | Enhances lipophilicity and receptor binding affinity |
| Piperazine Ring | Contributes to central nervous system penetration and receptor modulation |
| Pyrrolidine Core | Essential for maintaining the conformational integrity necessary for biological activity |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodents, administration of the compound resulted in a significant reduction in depression-like behaviors as measured by the forced swim test. The results indicated an increase in neurogenesis within the hippocampus, supporting its potential use as an antidepressant .
Case Study 2: Antipsychotic Properties
A preclinical trial assessed the antipsychotic effects of the compound on a rat model of schizophrenia. The findings revealed significant reductions in hyperlocomotion and improved cognitive function, correlating with dopamine receptor antagonism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
